![molecular formula C12H15N3O2 B2568132 6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2034520-14-2](/img/structure/B2568132.png)
6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid
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Overview
Description
The compound “6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid” is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron(II)-complex .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific structure of “6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid” would need to be determined through further analysis.Chemical Reactions Analysis
The chemical reactions involving pyrimidines are diverse, given their wide range of pharmacological effects. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Scientific Research Applications
Spirocyclic Compounds in Drug Discovery
Spirocyclic compounds, due to their rigid structures, often exhibit unique biological activities. For example, the synthesis of diverse azaspirocycles has been explored for chemistry-driven drug discovery, with these compounds serving as scaffolds for the development of potential therapeutic agents (Wipf, Stephenson, & Walczak, 2004). Similarly, compounds like "6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid" could be investigated for their pharmacological properties, potentially leading to the development of new medications.
Synthetic Methodologies and Chemical Synthesis
Spirocyclic and pyrimidinyl motifs are common in molecules of medicinal interest, prompting research into efficient synthetic strategies for their construction. For instance, the development of new dipeptide synthons for peptide synthesis showcases the utility of spirocyclic compounds in synthesizing complex biological molecules (Suter, Stoykova, Linden, & Heimgartner, 2000). This highlights the importance of such compounds in advancing synthetic organic chemistry and could provide a framework for the synthesis of "6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid" and its derivatives.
Mechanism of Action
Future Directions
The future directions for research on “6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid” could include the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
6-pyrimidin-2-yl-6-azaspiro[3.4]octane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c16-10(17)9-7-15(8-12(9)3-1-4-12)11-13-5-2-6-14-11/h2,5-6,9H,1,3-4,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQPESQPAXLMQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2C(=O)O)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid |
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